Tiliroside
Overview
Description
Tiliroside (C30H26O13) is an active compound extracted from the herb plant Tribulus terrestris L . It is a glycosyloxyflavone, a cinnamate ester, a trihydroxyflavone, and a monosaccharide derivative . It is functionally related to kaempferol and trans-4-coumaric acid . It is found in several edible plants or specific plant parts (fruits, leaves, or roots) and is often used as both food and medicines .
Synthesis Analysis
Tiliroside has been reported to promote ceramide synthesis in the stratum corneum of human epidermal equivalents . It has also been associated with the synthesis of anti-diabetic agents .Molecular Structure Analysis
Tiliroside has a molecular weight of 594.5 g/mol . Its molecular formula is C30H26O13 . The 3D structure of Tiliroside has been illustrated in several studies .Chemical Reactions Analysis
Tiliroside has been found to stimulate the expression of ceramide-related enzymes . It has also been associated with the inhibition of neuroinflammation in neurodegenerative disorders .Physical And Chemical Properties Analysis
Tiliroside has a molecular weight of 594.52 g/mol and a molecular formula of C30H26O13 . It has a density of 1.68±0.1 g/cm3 (Predicted), a melting point of 257-260°C, a boiling point of 943.9±65.0 °C (Predicted), and a flashing point of 311℃ .Scientific Research Applications
Anti-Inflammatory Applications
Tiliroside has been shown to have anti-inflammatory properties by promoting AMP-activated protein kinase (AMPK) activation. This leads to reduced mitochondrial damage, evidenced by decreased production of mitochondrial reactive oxygen species (ROS) and improved mitochondrial membrane potential. These effects are accompanied by attenuated NLRP3 inflammasome activation in macrophages, which is significant because the NLRP3 inflammasome is responsible for the activation of Caspase-1 and subsequent maturation of IL-1β, key components in the inflammatory response .
Traditional Medicine and Dietary Uses
Tiliroside is found in various plant materials such as fruits, leaves, and roots, which are used both as food and medicine. It is employed in the treatment of ailments like wounds, diarrhea, inflammatory disorders, and diabetes. For example, Rubus chingii containing tiliroside is part of the traditional Chinese tonic Fu Pen Zi .
Anti-Cancer Research
Research has indicated that Tiliroside exhibits anti-cancer properties. It has been studied for its effects on liver cancer cells, where it aids in understanding intracellular activities such as DNA replication, transcription synthesis, RNA and protein synthesis, and other metabolic details . Additionally, Tiliroside combined with anti-MUC1 has been assessed for its impact on cancer-related factors in AGS gastric cancer cells .
Renal Protection
Tiliroside has demonstrated protective effects against LPS-induced acute kidney injury (AKI). This protection is reflected by the reduction in plasma creatinine and BUN concentrations and the inhibition of fibrosis, inflammation, apoptosis, and oxidative stress in the kidneys. Moreover, it stimulates autophagy flux, which is a crucial process for cellular homeostasis .
Mechanism of Action
Target of Action
Tiliroside, a natural flavonoid, has been found to interact with several targets. It has been shown to regulate the intrarenal renin-angiotensin system . Specifically, Tiliroside treatment suppressed intrarenal AGT, Renin, ACE, and Ang II, but upregulated intrarenal ACE2 and Ang1-7 . It also functions as a Carbonic anhydrases XII (CAXII) inhibitor and has been found to inhibit the NLRP3 inflammasome in macrophages .
Mode of Action
Tiliroside interacts with its targets leading to various changes. For instance, it suppresses inflammation, oxidative stress, and tubular cell apoptosis and activates autophagy flux via the shift towards the intrarenal ACE2/Ang1-7 axis and away from the intrarenal ACE/Ang II axis . As a CAXII inhibitor, it affects the apoptotic E2F1/E2F3/Caspase‐3 axis . It also promotes AMP-activated protein kinase (AMPK) activation, leading to ameliorated mitochondrial damage .
Biochemical Pathways
Tiliroside affects several biochemical pathways. It modulates the intrarenal renin-angiotensin system , the apoptotic E2F1/E2F3/Caspase‐3 axis , and the NLRP3 inflammasome . It also promotes AMP-activated protein kinase (AMPK) activation, which leads to reduced mitochondrial reactive oxygen species (ROS) production and improved mitochondrial membrane potential .
Result of Action
Tiliroside has various effects at the molecular and cellular levels. It has been shown to protect against lipopolysaccharide (LPS)-induced acute kidney injury , suppress liver cancer development , and protect against acute lung injury . It also has anti-inflammatory activities and can inhibit the NLRP3 inflammasome .
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-VWMSDXGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021936 | |
Record name | Tiliroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiliroside | |
CAS RN |
20316-62-5 | |
Record name | Tiliroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiliroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiliroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILIROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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